Cetraxate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of Cetraxate hydrochloride involves enzymatic debenzylation, a novel method that utilizes cellulase enzymes derived from Aspergillus sp. This approach is highlighted for its industrial applicability in producing Cetraxate hydrochloride efficiently (Kuroda, Miyadera, Kaneuchi, & Imura, 1989).
Molecular Structure Analysis
Although specific studies directly analyzing the molecular structure of Cetraxate hydrochloride through this search were not found, the compound's structure can be inferred from its synthesis pathways and chemical properties discussed in various research. Molecular structure plays a crucial role in the compound's interaction with biological systems and its pharmacological effects.
Chemical Reactions and Properties
Cetraxate hydrochloride's chemical properties are shaped by its ability to undergo specific reactions, such as hydrolysis in the gastrointestinal tract and blood, leading to the formation of metabolites like p-hydroxyphenylpropionic acid (PHPA) and p-hydroxybenzoic acid (PHBA). This metabolization process significantly impacts its bioavailability and therapeutic potential (Tanaka & Naito, 1985).
Physical Properties Analysis
Detailed analysis of the physical properties of Cetraxate hydrochloride, such as its solubility, melting point, and stability, is crucial for drug formulation. While specific studies on these properties were not identified through this search, these attributes are essential for determining the compound's suitability in various pharmaceutical formulations, including floating sustained-release tablets, which have been explored for Cetraxate hydrochloride to enhance its therapeutic efficacy (Xie Lan-gui, 2006).
Chemical Properties Analysis
The chemical behavior of Cetraxate hydrochloride, especially its reactions and interactions within biological systems, is vital for its pharmacological profile. The compound's ability to influence fibrinolytic activity and connective tissue components in ulcer tissue suggests a complex mechanism of action that contributes to its anti-ulcer effects (Suzuki, Itô, & Sudo, 1979).
Scientific Research Applications
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Microbial Enzymes and Biotechnology
- Cetraxate hydrochloride is used in the study of microbial enzymes involved in lactone compound metabolism . These enzymes play important roles in organisms and are synthesized and metabolized enzymatically in vivo .
- The application involves the use of Cetraxate hydrochloride in the study of lactonases and Baeyer-Villiger monooxgenases of microbial origin .
- The results of these studies contribute to the understanding of lactone compound metabolism and have potential biotechnological applications .
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- Cetraxate hydrochloride, an anti-ulcer drug, produces a dose-related increase in mucosal blood flow .
- The application involves the use of Cetraxate hydrochloride in pharmacological studies .
- The results of these studies have shown that Cetraxate hydrochloride can increase mucosal blood flow, which may contribute to its anti-ulcer effects .
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- Cetraxate hydrochloride is an oral gastrointestinal medication which has a cytoprotective effect .
- It is used to protect the stomach lining from damage by substances such as alcohol and nonsteroidal anti-inflammatory drugs (NSAIDs) .
- The results of this application have shown that Cetraxate hydrochloride can effectively protect the stomach lining, reducing the risk of ulcers and other gastrointestinal complications .
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- Cetraxate hydrochloride is used to treat gastric ulcers .
- It works by increasing gastric mucosal blood flow, which helps to heal the ulcer and prevent further damage .
- The results of this application have shown that Cetraxate hydrochloride can effectively treat gastric ulcers, reducing symptoms and improving patient outcomes .
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Improvement of Gastric Mucosal Lesions
- Cetraxate hydrochloride is used to improve gastric mucosal lesions in acute gastritis or acute exacerbation of chronic gastritis .
- It works by increasing blood flow to the gastric mucosa, promoting healing and reducing inflammation .
- The results of this application have shown that Cetraxate hydrochloride can effectively improve gastric mucosal lesions, reducing symptoms and improving patient outcomes .
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Inhibition of Acrosomal Proteinase Acrosin
- Cetraxate hydrochloride is a potent acrosomal proteinase acrosin inhibitor .
- It can be used in research related to the function and inhibition of acrosin, a proteinase that plays a key role in the acrosome reaction during fertilization .
- The results of this application have shown that Cetraxate hydrochloride can effectively inhibit acrosin, which could have implications for fertility research .
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Cytoprotective Action Against Gastric Lesions
- Cetraxate hydrochloride has a cytoprotective action against HCl.ethanol-induced gastric lesions in rats .
- It can be used in research related to the prevention and treatment of gastric lesions .
- The results of this application have shown that Cetraxate hydrochloride can effectively protect against gastric lesions, which could have implications for the treatment of conditions such as gastritis .
Safety And Hazards
properties
IUPAC Name |
3-[4-[4-(aminomethyl)cyclohexanecarbonyl]oxyphenyl]propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4.ClH/c18-11-13-1-6-14(7-2-13)17(21)22-15-8-3-12(4-9-15)5-10-16(19)20;/h3-4,8-9,13-14H,1-2,5-7,10-11,18H2,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USROQQUKEBHOFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046459 | |
Record name | Cetraxate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cetraxate hydrochloride | |
CAS RN |
27724-96-5 | |
Record name | Cetraxate hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027724965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetraxate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanoic acid, 4-[[[trans-4-(aminomethyl)cyclohexyl]carbonyl]oxy]-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CETRAXATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08IT6P8VHY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.